molecular formula C14H19BrClN3O4 B12228583 tert-Butyl N-(3-bromo-6-chloropyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate

tert-Butyl N-(3-bromo-6-chloropyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate

Cat. No.: B12228583
M. Wt: 408.67 g/mol
InChI Key: LIMIFHLJRCAHSD-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-bromo-6-chloropyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a pyrazine ring substituted with bromine and chlorine atoms, and a tert-butyl group attached to the nitrogen atom

Preparation Methods

The synthesis of tert-Butyl N-(3-bromo-6-chloropyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate precursors.

    Carbamoylation: The final step involves the reaction of the halogenated pyrazine with tert-butyl isocyanate to form the desired carbamate compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

tert-Butyl N-(3-bromo-6-chloropyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyrazine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, oxidation can be achieved using reagents such as potassium permanganate, while reduction can be carried out using hydrogen gas and a palladium catalyst.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-(3-bromo-6-chloropyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with specific molecular targets. Studies focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-bromo-6-chloropyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyrazine ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The carbamate group can also interact with active sites on enzymes, affecting their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

tert-Butyl N-(3-bromo-6-chloropyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-(3-bromo-6-fluoropyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate: This compound has a fluorine atom instead of a chlorine atom on the pyrazine ring. The presence of fluorine can affect the compound’s reactivity and biological activity.

    tert-Butyl N-(3-chloro-6-methylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate: This compound has a methyl group instead of a bromine atom on the pyrazine ring. The methyl group can influence the compound’s chemical properties and interactions with biological targets.

    tert-Butyl N-(3-bromo-6-aminopyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate: This compound has an amino group instead of a chlorine atom on the pyrazine ring. The amino group can enhance the compound’s ability to form hydrogen bonds and interact with biological molecules.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H19BrClN3O4

Molecular Weight

408.67 g/mol

IUPAC Name

tert-butyl N-(3-bromo-6-chloropyrazin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C14H19BrClN3O4/c1-13(2,3)22-11(20)19(12(21)23-14(4,5)6)10-9(15)17-7-8(16)18-10/h7H,1-6H3

InChI Key

LIMIFHLJRCAHSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC(=CN=C1Br)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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